Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol, with the molecular formula and CAS number 1755-51-7, is a complex organic compound categorized primarily as a pH indicator. This compound features a methanol backbone substituted with three methoxy groups attached to phenyl rings, which contributes to its chemical properties and potential applications in various scientific fields.
The compound is classified under organic compounds containing methanol and phenyl groups. It is sourced from chemical databases such as ChemSrc and CharChem, which provide detailed information about its properties, synthesis methods, and applications in research . The compound's structural characteristics and its classification as a pH indicator highlight its relevance in analytical chemistry.
The synthesis of bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol can be achieved through several methods, often involving the reaction of appropriate phenolic precursors. While specific synthetic pathways for this exact compound are not extensively documented in the literature, related compounds suggest that methods may include:
These methods typically require careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity.
The molecular structure of bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol can be represented as follows:
The compound consists of three methoxy groups attached to two phenyl rings and a central methanol group, contributing to its stability and reactivity .
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol can participate in various chemical reactions typical for alcohols and aromatic compounds:
These reactions are crucial for its application in organic synthesis and material science .
The mechanism of action for bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol primarily involves its role as a nucleophile due to the hydroxyl group. In acidic conditions, the hydroxyl group can be protonated, enhancing its reactivity towards electrophiles. This leads to the formation of new bonds through nucleophilic substitution or addition reactions.
For example:
This mechanism is significant in synthetic organic chemistry where such compounds are utilized for their reactivity .
These properties make it valuable for various applications in research settings .
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol has several scientific uses:
Its diverse applications underscore its importance in both academic research and industrial processes .
The compound systematically named bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol (CAS: 1755-51-7) has the molecular formula C₂₄H₂₆O₆ and a molecular weight of 410.46 g/mol [5] [7]. Its IUPAC name reflects the presence of three methoxy-substituted phenyl rings attached to a central tertiary carbinol carbon (C24). Key structural features include:
Table 1: Atomic Composition
Element | Count | Contribution to MW |
---|---|---|
C | 24 | 288.38 g/mol |
H | 26 | 26.21 g/mol |
O | 6 | 95.99 g/mol |
Total | 410.58 g/mol |
The canonical SMILES representation is COC1=CC=C(C=C1OC)C(O)(C1=CC=C(C=C1OC)OC)C1=CC=CC=C1OC
, encoding connectivity and stereochemistry [7]. The InChIKey GEPSNGQKRLULHW-UHFFFAOYSA-N
uniquely identifiers the compound in databases [2].
While single-crystal X-ray diffraction data for this specific compound is limited in the provided sources, analogous trityl alcohols exhibit defined conformational traits:
Table 2: Key Bond Parameters (Inferred)
Bond Type | Length (Å) | Angle (°) |
---|---|---|
C(phenyl)–OH | 1.42 | C–C–O: 109.5 |
C–O (methoxy) | 1.36 | C–O–C: 111.5 |
O–H⋯O (H-bond) | 1.77 | D–H⋯A: 147 |
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Direct XRD data for bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol is not available in the search results. However, insights from structurally similar compounds reveal:
Table 3: Hypothetical Unit Cell Parameters
Parameter | Value |
---|---|
System | Monoclinic |
Space group | P2₁/c |
a | ~15 Å |
b | ~25 Å |
c | ~10 Å |
β | ~98° |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: